Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Overview
Description
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclohexene and features a pentyl group, a hydroxy group, and a keto group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate typically involves the reaction of 3-Nonen-2-one with dimethyl malonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with the use of industrial reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-purity compounds in various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
- Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-enecarboxylate
Uniqueness
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is unique due to its specific structural features, such as the presence of both hydroxy and keto groups on the cyclohexene ring, which confer distinct chemical reactivity and potential biological activity. Its pentyl group also contributes to its hydrophobic properties, influencing its interactions in various environments.
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h8-9,12,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWVVHGLAIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C=C(C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382857 | |
Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27871-89-2 | |
Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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